molecular formula C8H11N3O B1272645 2-Amino-5-methylbenzohydrazide CAS No. 28461-49-6

2-Amino-5-methylbenzohydrazide

Cat. No.: B1272645
CAS No.: 28461-49-6
M. Wt: 165.19 g/mol
InChI Key: TYOORXFLYLJSOE-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzohydrazide is a chemical compound belonging to the hydrazide family. It has the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylbenzohydrazide typically involves the reaction of 2-Amino-5-methylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-5-methylbenzohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-methylbenzohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOORXFLYLJSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378947
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28461-49-6
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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